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  • Product: 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine
  • CAS: 340809-52-1

Core Science & Biosynthesis

Foundational

Polypharmacological Mechanisms of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine Derivatives: A Technical Whitepaper

Executive Summary The 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine scaffold (CAS: 340809-52-1) has emerged as a highly privileged pharmacophore in modern drug discovery[1]. Functioning as a bioisostere for indole and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine scaffold (CAS: 340809-52-1) has emerged as a highly privileged pharmacophore in modern drug discovery[1]. Functioning as a bioisostere for indole and azaindole, the pyrazolo[4,3-c]pyridine core provides an optimal hydrogen bond donor/acceptor profile. The strategic incorporation of a trifluoromethyl (-CF3) group at the 6-position profoundly alters the molecule's physicochemical properties. It enhances lipophilic efficiency (LipE), blocks metabolic oxidation sites (improving pharmacokinetic half-life), and modulates the pKa of the adjacent pyridine nitrogen.

These properties enable the scaffold to act as a potent inhibitor across diverse biological targets, most notably Protein Tyrosine Phosphatases (e.g., PtpB-Mtb)[2], Carbonic Anhydrases (hCA)[3], and various kinases (e.g., RIP1)[4]. This whitepaper dissects the underlying mechanisms of action and details the validated experimental workflows used to characterize these derivatives.

Core Mechanism 1: Non-Anionic Inhibition of PtpB-Mtb

Mycobacterium tuberculosis utilizes Protein Tyrosine Phosphatase B (PtpB) to subvert host macrophage immune responses. Historically, designing PtpB inhibitors has been hindered by the highly positively charged nature of the enzyme's active site, which necessitated anionic inhibitors. These anionic compounds inherently suffer from poor membrane permeability, failing to reach intracellular targets[2].

Causality & Mechanism: Pyrazolo[4,3-c]pyridine derivatives bypass this limitation by providing a non-anionic binding mode. The nitrogen atoms of the pyrazole ring engage in critical hydrogen bonding with the active site residues (e.g., the pLoop). Simultaneously, the highly lipophilic 6-CF3 group acts as a hydrophobic anchor, penetrating adjacent lipophilic sub-pockets. This dual-action binding achieves strong target affinity (Kd values as low as 0.012 µM) while maintaining the cell permeability required to penetrate infected macrophages[2].

Core Mechanism 2: Type III Allosteric Kinase Modulation

In kinase inhibitor design, targeting the highly conserved ATP-binding site (Type I inhibition) often leads to off-target toxicity. Derivatives of the pyrazolopyridine scaffold are frequently optimized as Type III allosteric inhibitors to achieve high kinase selectivity[4].

Causality & Mechanism: The scaffold binds to the allosteric hydrophobic pocket located directly behind the ATP-binding site. The pyrazolo-pyridine core forms a hydrogen-bonding network with the hinge region of the kinase (e.g., Asp156 in RIP1 kinase), while the 6-CF3 group occupies the deep hydrophobic pocket (DP1/DP2). This interaction stabilizes the kinase in the inactive "DFG-out" (Asp-Phe-Gly) conformation, structurally preventing ATP entry and arresting downstream signal transduction[4].

Mechanism A 6-CF3-Pyrazolo[4,3-c]pyridine B Hydrophobic Pocket Entry A->B Lipophilic Anchor C DFG-Out Stabilization B->C Allosteric Binding D ATP Exclusion C->D Conformational Shift E Kinase Inhibition D->E Signal Arrest

Fig 1: Type III allosteric kinase inhibition driven by the 6-CF3-pyrazolo[4,3-c]pyridine.

Quantitative Data: Pharmacological Profiling

To contextualize the efficacy of this scaffold, Table 1 summarizes the binding affinities and inhibitory potencies of pyrazolo-pyridine derivatives across validated targets[2][3][4].

Target EnzymeScaffold ClassBinding Affinity (Kd / pKi)Inhibitory Potency (IC50)Primary Binding Mode
PtpB-Mtb Pyrazolo[4,3-c]pyridineKd = 0.012 µM14.4 µMOrthosteric / Non-anionic
RIP1 Kinase 7-oxo-pyrazolo[3,4-c]pyridinepKi = 8.41< 10 nMType III Allosteric
hCA I / II Pyrazolo[4,3-c]pyridine sulfonamideN/ALow µMZinc Coordination

Validated Experimental Protocols

Protocol A: Biolayer Interferometry (BLI) for Kd Determination

BLI is selected over Surface Plasmon Resonance (SPR) due to its resistance to microfluidic clogging and lower mass-transport limitations, making it ideal for evaluating lipophilic CF3-derivatives[2].

Self-Validating Principle: A reference sensor (unloaded) and a reference channel (buffer only) must be utilized simultaneously to subtract non-specific binding and bulk refractive index shifts. This ensures the calculated Kd reflects true 1:1 target engagement.

  • Sensor Hydration: Hydrate Ni-NTA biosensors in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% DMSO) for 10 minutes to establish a baseline.

  • Target Immobilization: Load His-tagged recombinant protein (e.g., PtpB-Mtb) onto the sensors until a wavelength shift of 1.0–1.5 nm is achieved.

  • Baseline Equilibration: Transfer sensors to the assay buffer for 60 seconds to wash unbound protein and stabilize the baseline.

  • Association Phase: Submerge sensors into wells containing serial dilutions of the 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine derivative (e.g., 0.1 µM to 10 µM) for 300 seconds.

  • Dissociation Phase: Move sensors back to the assay buffer for 300 seconds to monitor the off-rate ( koff​ ).

  • Data Analysis: Fit the binding curves using a 1:1 Langmuir binding model to calculate the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( Kd​=koff​/kon​ ).

BLI_Workflow S1 Target Immobilization (His-tagged Protein) S2 Baseline Establishment (Buffer Equilibration) S1->S2 Sensor Prep S3 Association Phase (Compound Binding) S2->S3 Add Analyte S4 Dissociation Phase (Buffer Wash) S3->S4 Remove Analyte S5 Kinetic Analysis (Kd Calculation) S4->S5 Curve Fitting

Fig 2: Biolayer Interferometry (BLI) workflow for real-time kinetic profiling.

Protocol B: Stopped-Flow CO2 Hydrase Assay

This protocol is utilized to evaluate the inhibition of Carbonic Anhydrase (hCA) isoforms by sulfonamide-derivatized pyrazolo[4,3-c]pyridines[3].

Self-Validating Principle: The assay relies on the pH indicator Phenol Red. The uncatalyzed reaction rate (buffer + CO2 without enzyme) must be subtracted from the catalyzed rate to isolate the enzyme's specific activity and prevent false-positive inhibition readouts.

  • Reagent Preparation: Prepare a saturated CO2 solution (substrate) in pure water at 20°C. Prepare the recombinant hCA enzyme in 20 mM HEPES buffer (pH 7.5) containing 0.2 mM Phenol Red.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the pyrazolo[4,3-c]pyridine derivative for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Rapidly mix equal volumes of the CO2 solution and the enzyme-inhibitor complex using a stopped-flow spectrophotometer.

  • Monitoring: Track the absorbance change at 557 nm (the isosbestic point of Phenol Red) to monitor the pH drop caused by the conversion of CO2 to bicarbonate and protons.

  • IC50 Calculation: Determine the initial velocity of the reaction. Plot the percentage of inhibition against the logarithmic concentration of the inhibitor to derive the IC50 value.

Conclusion

The 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine scaffold is a versatile and highly effective pharmacophore. Its unique combination of hydrogen-bonding capability and targeted lipophilicity allows it to overcome traditional drug design hurdles, such as the membrane impermeability of anionic phosphatase inhibitors and the off-target toxicity of Type I kinase inhibitors.

References

  • Source: nih.
  • Source: mdpi.
  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1)
  • Source: capotchem.

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

Foreword: Charting the Course of a Novel Pyrazolopyridine Derivative The journey of a novel chemical entity from the bench to the bedside is a meticulous process, with pharmacokinetic profiling serving as a critical road...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Course of a Novel Pyrazolopyridine Derivative

The journey of a novel chemical entity from the bench to the bedside is a meticulous process, with pharmacokinetic profiling serving as a critical roadmap. This guide provides a comprehensive framework for characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, a member of the promising pyrazolopyridine class of compounds. The strategic placement of a trifluoromethyl group can significantly influence a molecule's metabolic stability and bioavailability, making a thorough pharmacokinetic evaluation paramount.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to pharmacokinetic profiling.

Foundational Physicochemical and Bioanalytical Characterization

A prerequisite to any pharmacokinetic study is a solid understanding of the compound's fundamental properties and the ability to accurately quantify it in biological matrices.

Physicochemical Properties

Key physicochemical parameters dictate the compound's behavior in biological systems. Initial in silico predictions should be confirmed experimentally.

ParameterExperimental MethodRationale
Solubility Kinetic and thermodynamic solubility assays in relevant buffers (e.g., pH 2.0, 6.5, 7.4)Determines the dissolution rate and concentration gradient for absorption. Poor solubility can be a major hurdle for oral bioavailability.
LogP/LogD Shake-flask method or reverse-phase HPLCPredicts the compound's lipophilicity, which influences membrane permeability, plasma protein binding, and volume of distribution.
pKa Potentiometric titration or UV-Vis spectroscopyIdentifies the ionization state of the molecule at different physiological pH values, impacting solubility and permeability.
Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of accurate pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and selectivity.[3][4]

Protocol: LC-MS/MS Method Development

  • Compound Tuning: Infuse a standard solution of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine into the mass spectrometer to optimize ionization parameters (e.g., capillary voltage, cone voltage) and identify precursor and product ions for Multiple Reaction Monitoring (MRM).

  • Chromatographic Separation: Develop a reverse-phase HPLC method to achieve separation from endogenous matrix components. A C18 column with a gradient of water and acetonitrile containing 0.1% formic acid is a common starting point.[5][6]

  • Sample Preparation: Optimize a sample extraction method from biological matrices (plasma, urine, tissue homogenates). Options include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

In Vitro ADME Profiling: A Mechanistic Glimpse

In vitro assays provide the first insights into the ADME properties of a compound, guiding further in vivo studies and human dose predictions.[7][8]

Absorption: Predicting Oral Bioavailability

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[3][9][10][11][12]

Diagram: Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_prep Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a differentiated monolayer seed->culture teer Measure TEER to confirm monolayer integrity culture->teer add_apical Add compound to Apical (A) side teer->add_apical add_basolateral Add compound to Basolateral (B) side teer->add_basolateral incubate Incubate at 37°C add_apical->incubate add_basolateral->incubate sample_a Sample from Apical side incubate->sample_a sample_b Sample from Basolateral side incubate->sample_b lcms Quantify compound concentration by LC-MS/MS sample_a->lcms sample_b->lcms papp Calculate Apparent Permeability (Papp) lcms->papp er Calculate Efflux Ratio (ER) papp->er

Caption: Workflow of the Caco-2 permeability assay.

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.[10]

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Permeability Assessment:

    • A to B: Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time.

    • B to A: Add the test compound to the basolateral (B) side and measure its appearance on the apical (A) side over time.

  • Quantification: Analyze the concentration of the compound in the donor and receiver compartments using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).

Distribution: Plasma Protein Binding

The extent of plasma protein binding (PPB) influences the unbound fraction of the drug, which is available to exert its pharmacological effect and be cleared.[4] Equilibrium dialysis is a commonly used method to determine PPB.[13][14][15]

Protocol: Equilibrium Dialysis for Plasma Protein Binding

  • Device Preparation: Prepare a rapid equilibrium dialysis (RED) device.

  • Sample Addition: Add the test compound to plasma in one chamber and buffer in the other, separated by a semi-permeable membrane.

  • Equilibration: Incubate the device at 37°C with shaking to allow for equilibrium to be reached.[14]

  • Quantification: Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer to the concentration in the plasma.

Metabolism: Metabolic Stability and CYP450 Interaction

Understanding the metabolic fate of a compound is crucial for predicting its half-life and potential for drug-drug interactions.

2.3.1. Metabolic Stability

Metabolic stability assays using liver microsomes or hepatocytes predict the intrinsic clearance of a compound.[5][6][16][17][18]

Protocol: Metabolic Stability in Human Liver Microsomes

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, the test compound, and a buffer.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH.[6][16]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.[16]

  • Analysis: Quantify the remaining parent compound at each time point by LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (CLint).

2.3.2. Cytochrome P450 (CYP) Inhibition

This assay identifies which CYP isoforms are inhibited by the compound, indicating the potential for drug-drug interactions.[19]

Protocol: CYP450 Inhibition Assay

  • Incubation: Incubate human liver microsomes with a specific CYP isoform probe substrate and varying concentrations of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine.

  • Metabolite Formation: Measure the formation of the probe substrate's metabolite.

  • IC50 Determination: Determine the concentration of the test compound that causes 50% inhibition (IC50) of the probe substrate's metabolism. Low IC50 values suggest a higher potential for drug-drug interactions.[20][21]

Diagram: In Vitro ADME Screening Cascade

ADME_Cascade Compound 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine Solubility Solubility Compound->Solubility Permeability Caco-2 Permeability Compound->Permeability Metabolic_Stability Metabolic Stability (HLM) Compound->Metabolic_Stability PPB Plasma Protein Binding Compound->PPB CYP_Inhibition CYP450 Inhibition Compound->CYP_Inhibition In_Vivo_PK In Vivo Pharmacokinetics Solubility->In_Vivo_PK Permeability->In_Vivo_PK Metabolic_Stability->In_Vivo_PK PPB->In_Vivo_PK CYP_Inhibition->In_Vivo_PK

Caption: A typical in vitro ADME screening cascade.

In Vivo Pharmacokinetic Studies: The Whole-Picture Perspective

In vivo studies in animal models provide an integrated view of the compound's ADME properties and are essential for predicting human pharmacokinetics.[7][8][22]

Study Design and Execution

Protocol: In Vivo Pharmacokinetic Study in Rodents

  • Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats).

  • Dose Administration:

    • Intravenous (IV): Administer a single bolus dose to determine clearance, volume of distribution, and terminal half-life.

    • Oral (PO): Administer a single oral gavage dose to determine absorption rate, bioavailability, and Cmax.

  • Blood Sampling: Collect serial blood samples at predetermined time points post-dose.

  • Plasma Preparation: Process blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the parent compound (and any major metabolites) in plasma using a validated LC-MS/MS method.

Pharmacokinetic Parameter Calculation

Non-compartmental analysis of the plasma concentration-time data is used to calculate key pharmacokinetic parameters.

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
CL Clearance, the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
t1/2 Terminal half-life, the time required for the plasma concentration to decrease by half.
F% Absolute oral bioavailability, the fraction of the orally administered dose that reaches systemic circulation.

Metabolite Identification and Characterization

Identifying the major metabolic pathways is crucial for understanding the clearance mechanisms and assessing the potential for active or toxic metabolites.

Protocol: Metabolite Identification

  • In Vitro Incubation: Incubate the compound with liver microsomes or hepatocytes from different species (including human).

  • In Vivo Samples: Analyze plasma and urine samples from in vivo pharmacokinetic studies.

  • High-Resolution Mass Spectrometry: Use high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to identify potential metabolites based on their accurate mass and fragmentation patterns.

  • Structural Elucidation: If necessary, synthesize potential metabolites for confirmation.

For pyrazolopyridine derivatives, common metabolic pathways include oxidation of the pyridine or pyrazole rings and N-dealkylation if applicable.[23] The trifluoromethyl group is generally metabolically stable but can influence the metabolism of adjacent positions.

Data Integration and Human Dose Prediction

The culmination of the pharmacokinetic profiling is the integration of all in vitro and in vivo data to predict the compound's behavior in humans. Allometric scaling from animal data and in vitro-in vivo extrapolation (IVIVE) using data from human in vitro systems are common approaches to project human pharmacokinetic parameters and to inform the selection of a safe and effective starting dose for first-in-human clinical trials.[24][25]

Conclusion: A Foundation for Clinical Success

A thorough and methodologically sound pharmacokinetic profiling of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is not merely a regulatory requirement but a scientific necessity. By understanding its ADME properties early in development, we can de-risk clinical progression, optimize dosing strategies, and ultimately enhance the probability of translating a promising molecule into a valuable therapeutic agent.

References

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185. [Link]

  • Concept Life Sciences. (n.d.). ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Chibale, K., et al. (2015). A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure-Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines. Journal of Medicinal Chemistry, 58(23), 9345–9355. [Link]

  • East, A. D., & Shepard, T. (2011). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. In Methods in Molecular Biology (Vol. 763, pp. 249-263). Springer. [Link]

  • Yao, G., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. Journal of Medicinal Chemistry, 65(24), 16362–16378. [Link]

  • Christodoulou, M. S., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • Chibale, K., et al. (2015). A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure–Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines. Journal of Medicinal Chemistry, 58(23), 9345-9355. [Link]

  • QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Christodoulou, M. S., et al. (2026). Optimization of Pyrazolo[3,4‑ b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • Xia, Y. Q., et al. (2012). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 17(4), 517-526. [Link]

  • ResearchGate. (n.d.). Cytochrome P450 (CYP) inhibition. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Pyrazolo[3,4- b ]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics | Request PDF. Retrieved from [Link]

  • Inotiv. (n.d.). utilizing various plasma protein binding tools for determinating the free fraction of lipophilic and lipopeptide drugs. Retrieved from [Link]

  • XenoTech. (2024, August 1). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(15), 4785. [Link]

  • Google Patents. (n.d.). WO2008004096A1 - Pyrazole derivatives as cytochrome p450 inhibitors.
  • Aobchem. (n.d.). 6-(TRIFLUOROMETHYL)-1H-PYRAZOLO[4,3-C]PYRIDINE. Retrieved from [Link]

  • Wang, J., et al. (2024). Biocatalytic Generation of Trifluoromethyl Radicals by Nonheme Iron Enzymes for Enantioselective Alkene Difunctionalization. Journal of the American Chemical Society. [Link]

  • Rezk, M. R., et al. (2017). Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Journal of Chromatographic Science, 55(5), 523-529. [Link]

  • de Oliveira, A. C., et al. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Viruses, 14(8), 1618. [Link]

  • NextSDS. (n.d.). 6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine — Chemical Substance Information. Retrieved from [Link]

  • de Jong, T., et al. (2025). Targeted but Troubling: CYP450 Inhibition by Kinase and PARP Inhibitors and Its Clinical Implications. Cancers, 17(11), 2415. [Link]

  • Wang, Y., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry, 64(10), 6883–6903. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • ICH. (2011). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Coric, M., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development, 21(12), 1998-2004. [Link]

  • Zhang, J., et al. (2004). In vitro metabolism of diarylpyrazoles, a novel group of cannabinoid receptor ligands. Drug Metabolism and Disposition, 32(4), 439-446. [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]

  • Saudi Food and Drug Authority. (2024, March 27). General Considerations for Preclinical Studies Submissions. Retrieved from [Link]

  • Patel, H. C., et al. (2023). In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents. Journal of Molecular Structure, 1286, 135548. [Link]

  • ResearchGate. (n.d.). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3- c]pyridin-4(5H)-one (FMPPP) exhibits anti-proliferative effect on prosta. Retrieved from [Link]

  • African Journals Online (AJOL). (n.d.). 6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3- c]pyridin-4(5H)-one (FMPPP) exhibits anti-proliferative effect on prosta. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazolo(4,3-b)pyridine. Retrieved from [Link]

Sources

Foundational

CAS number and molecular weight of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine

An In-Depth Technical Guide to 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine Authored by: A Senior Application Scientist Introduction In the landscape of medicinal chemistry and drug development, the strategic incorpora...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

Authored by: A Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone for enhancing pharmacological profiles. The trifluoromethyl group, in particular, is a bioisostere of choice for modulating a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of significant interest to researchers and scientists in the field. The pyrazolo[4,3-c]pyridine core is a key pharmacophore found in a variety of biologically active molecules, and the addition of a trifluoromethyl group at the 6-position further enhances its potential as a building block for novel therapeutics.

The pyrazolopyridine scaffold itself is a versatile structure present in numerous compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory properties.[1][2] The introduction of a trifluoromethyl moiety can significantly influence these properties, often leading to improved efficacy and a more desirable pharmacokinetic profile.[3] This guide will delve into the fundamental properties of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, its synthesis, and its emerging applications in drug discovery.

Core Compound Properties

A foundational understanding of a compound's physicochemical properties is critical for its application in research and development. The key identifiers and properties of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine are summarized in the table below.

PropertyValueSource
CAS Number 340809-52-1[4]
Molecular Formula C₇H₄F₃N₃
Molecular Weight 187.12 g/mol
Appearance Off-white Powder[4]
Purity Typically ≥95%[4]

Significance in Drug Discovery and Medicinal Chemistry

The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. These derivatives have been investigated for a range of therapeutic applications, acting as inhibitors for enzymes such as kinases and carbonic anhydrases.[1][3] The trifluoromethyl group at the 6-position of the pyridine ring is a key feature that can enhance the therapeutic potential of this scaffold. Fluorine-containing compounds are integral to modern pharmaceutical chemistry due to their ability to improve metabolic stability and modulate physicochemical properties like basicity and lipophilicity.[3] Furthermore, the incorporation of fluorine can lead to an increased binding affinity of drug molecules to their target proteins.[3]

Derivatives of the pyrazolopyridine class have shown promise in a variety of therapeutic areas. For instance, some have been explored as potential treatments for cancer and neurodegenerative diseases. The structural arrangement of hydrogen bond-donating and accepting groups within the bicyclic scaffold makes it suitable for competitive ATP binding to kinases.[2] The development of novel kinase-focused libraries often includes pyrazolo[4,3-c]pyridin-4(5H)-ones.[2]

Illustrative Workflow: Synthesis of Trifluoromethyl-Substituted Pyrazolo[4,3-c]pyridines

A common strategy for the synthesis of the pyrazolo[4,3-c]pyridine system involves the formation of the pyridine ring onto a pre-existing pyrazole precursor.[3] A notable method is the microwave-assisted, one-pot multicomponent procedure.[3][5] This approach is often superior to sequential synthesis in terms of overall yield and efficiency.[3]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde Microwave_Assisted Microwave_Assisted 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde->Microwave_Assisted Reacts with Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Microwave_Assisted Reacts with tert-Butylamine tert-Butylamine tert-Butylamine->Microwave_Assisted In the presence of Sonogashira_Coupling Sonogashira_Coupling Microwave_Assisted->Sonogashira_Coupling Under Product 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines Sonogashira_Coupling->Product Yields

Caption: Microwave-assisted multicomponent synthesis of pyrazolo[4,3-c]pyridines.

Experimental Protocol: A Representative Synthesis

While specific protocols for the direct synthesis of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine were not detailed in the initial search, a general and efficient method for analogous structures involves a multicomponent, microwave-assisted reaction. The following is a representative protocol based on the synthesis of similar 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines.[3][5]

Objective: To synthesize a 6-substituted pyrazolo[4,3-c]pyridine derivative via a one-pot multicomponent reaction.

Materials:

  • 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde

  • A terminal alkyne

  • tert-Butylamine

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Solvent (e.g., DMF or Dioxane)

Procedure:

  • To a microwave-safe reaction vessel, add 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde (1 equivalent).

  • Add the terminal alkyne (1.2 equivalents).

  • Add tert-butylamine (2 equivalents).

  • Add the palladium catalyst (e.g., 5 mol %) and CuI (10 mol %).

  • Add the appropriate solvent to dissolve the reactants.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 30-60 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine.

  • Characterize the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.[3][5]

This protocol provides a robust and efficient pathway to a variety of pyrazolo[4,3-c]pyridine derivatives. The choice of terminal alkyne allows for the introduction of diverse substituents at the 6-position, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.

Applications and Future Directions

The 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine scaffold and its derivatives are of considerable interest in the development of novel therapeutic agents. The core structure has been identified in compounds designed as inhibitors of various enzymes, highlighting its potential in oncology, immunology, and infectious diseases.

For instance, pyrazolo[4,3-c]pyridine derivatives have been investigated as inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB), a critical virulence factor in tuberculosis.[6] The identification of potent inhibitors with this scaffold represents a promising avenue for the development of new anti-tubercular drugs.[6]

Furthermore, the pyrazolopyridine core is present in compounds that have been evaluated for their anti-proliferative effects against cancer cell lines.[2] The ability of these molecules to act as kinase inhibitors makes them attractive candidates for targeted cancer therapy. The trifluoromethyl group in 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is expected to enhance these properties, making it a valuable building block for the synthesis of next-generation kinase inhibitors.

The logical progression of research involving this compound would involve the synthesis of a diverse library of derivatives with various substitutions on the pyrazole and pyridine rings. These compounds would then be screened against a panel of biological targets, such as kinases and other enzymes implicated in disease, to identify lead compounds for further optimization.

Logical Relationship: From Scaffold to Drug Candidate

Drug_Discovery_Process Scaffold 6-(Trifluoromethyl)-1H- pyrazolo[4,3-c]pyridine Synthesis Synthesis of Derivative Library Scaffold->Synthesis Screening High-Throughput Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug New Drug Candidate Clinical->Drug

Caption: The drug discovery workflow starting from a core scaffold.

Conclusion

6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a fluorinated heterocyclic compound with significant potential as a building block in drug discovery. Its core pyrazolopyridine scaffold is a well-established pharmacophore, and the presence of the trifluoromethyl group is anticipated to confer advantageous physicochemical and pharmacological properties. The synthetic accessibility of this class of compounds, particularly through modern techniques like microwave-assisted multicomponent reactions, allows for the rapid generation of diverse chemical libraries for biological screening. As research into novel therapeutics continues to evolve, the strategic use of scaffolds like 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine will undoubtedly play a crucial role in the development of the next generation of medicines.

References
  • 6-(TRIFLUOROMETHYL)-1H-PYRAZOLO[4,3-C]PYRIDINE. Suzhou奥佰医药.
  • Palka, B., Di Capua, A., Anzini, M., Vilkauskaite, G., Sackus, A., & Holzer, W. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 1759–1764. Available at: [Link]

  • 6-(TRIFLUOROMETHYL)-1H-PYRAZOLO[4,3-C]PYRIDINE. MilliporeSigma.
  • Synthesis of trifluoromethyl-​substituted pyrazolo[4,​3-​c]​pyridines - sequential versus multicomponent reaction approach. University of Vienna.
  • 6-(TRIFLUOROMETHYL)-1H-PYRAZOLO[4,3-B]PYRIDINE. Sigma-Aldrich.
  • MSDS of 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. Capot Chemical.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

  • 6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3- c]pyridin-4(5H)-one (FMPPP) exhibits anti-proliferative effect on prosta. Semantic Scholar. Available at: [Link]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. PMC. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Late-Stage Suzuki-Miyaura Functionalization of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine Scaffolds

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The 1H-pyrazolo[4,3-c]pyridine bicyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The 1H-pyrazolo[4,3-c]pyridine bicyclic system is a privileged scaffold in modern medicinal chemistry, frequently serving as a core motif in the development of kinase inhibitors (e.g., LRRK2, TYK2, and JAK inhibitors) and anti-proliferative agents [1]. The incorporation of a trifluoromethyl (-CF₃) group at the 6-position further enhances the metabolic stability and lipophilicity of the scaffold, making 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine an exceptionally valuable building block for lead optimization.

Late-stage diversification of this scaffold is typically achieved via Palladium-catalyzed Suzuki-Miyaura cross-coupling. The two primary vectors for functionalization are the C4-position (using commercially available 4-chloro derivatives) [2] and the C7-position (using 7-iodo/bromo derivatives synthesized via electrophilic cyclization) [1].

Causality in Experimental Design (E-E-A-T Insights)

As an application scientist, it is critical to understand the electronic environment of this heterocycle to select the correct catalytic system:

  • Electronic Activation at C4: The C4-position is flanked by the bridgehead carbon and the pyridine nitrogen (N5). The strong electron-withdrawing inductive (-I) effect of the 6-CF₃ group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This highly activates the C4-Cl bond toward oxidative addition by Pd(0), despite chlorides generally being less reactive than bromides or iodides.

  • Catalyst Selection: For C4-chlorides, bidentate ligands with large bite angles, such as dppf in Pd(dppf)Cl₂ , are optimal. They prevent catalyst deactivation and accelerate the reductive elimination step. For C7-iodides, which are less electronically activated but possess a weaker C-X bond, a simpler system like Pd(OAc)₂ with an aqueous base under microwave irradiation is highly efficient and minimizes competitive protodehalogenation.

  • Base and Solvent Causality: A biphasic solvent system (e.g., 1,4-Dioxane/H₂O or EtOH/H₂O) is required. The water dissolves the inorganic base (K₂CO₃ or Cs₂CO₃), generating the reactive boronate complex necessary for the transmetalation step, while the organic solvent ensures the solubility of the highly lipophilic fluorinated scaffold.

Catalytic Cycle & Workflow Visualization

The following diagram illustrates the mechanistic pathway of the Suzuki-Miyaura coupling specifically tailored to the electronic properties of the 6-CF₃-pyrazolo[4,3-c]pyridine scaffold.

G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Complex (Fast due to 6-CF3) Pd0->OxAdd 4-Cl-6-CF3-Pyrazolo[4,3-c]pyridine TransMet Transmetalation Pd(II) Diaryl (Base-Dependent) OxAdd->TransMet Ar-B(OH)2 + K2CO3 (aq) RedElim Reductive Elimination Product Formation TransMet->RedElim Rate-determining step RedElim->Pd0 Cross-Coupled Product

Caption: Catalytic cycle of Suzuki coupling on the 6-CF3-pyrazolo[4,3-c]pyridine scaffold.

Workflow Step1 1. Reagent Prep & Weighing Step2 2. Solvent Degassing (Argon Sparging) Step1->Step2 Step3 3. Reaction (Thermal/MW) Step2->Step3 Step4 4. In-Process LC-MS Check Step3->Step4 Step5 5. Workup & Purification Step4->Step5

Caption: Standard experimental workflow for the cross-coupling protocol.

Optimization Data & Condition Selection

The table below summarizes the optimization of reaction parameters for the coupling of 4-chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine with standard aryl boronic acids.

Catalyst SystemBase (Equiv.)Solvent SystemTemp / TimeYield (%)Observation / Causality
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/H₂O (4:1)100 °C / 12 h45%Sluggish oxidative addition; high unreacted starting material.
Pd(OAc)₂ / SPhosK₃PO₄ (2.0)THF/H₂O (10:1)80 °C / 8 h68%Good conversion, but protodehalogenation observed (M-34 peak).
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ (2.5) 1,4-Dioxane/H₂O (4:1) 90 °C / 4 h 92% Optimal. Bidentate ligand prevents deactivation; clean conversion.
Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃ (2.5)EtOH/H₂O (3:1)110 °C / 30 min (MW)88%Excellent for sterically hindered boronic acids; rapid kinetics [1].

Validated Experimental Protocols

Protocol A: Thermal Suzuki Coupling at the C4-Position

Designed for the functionalization of 4-chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine.

Self-Validating System: This protocol incorporates an in-process LC-MS analytical checkpoint. The disappearance of the distinct chlorine isotopic pattern (M and M+2 peaks in a 3:1 ratio) is the definitive marker of successful oxidative addition.

Materials:

  • 4-chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine (1.0 equiv, 0.5 mmol) [2]

  • Aryl/Heteroaryl boronic acid (1.2 equiv, 0.6 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.5 equiv, 1.25 mmol)

  • 1,4-Dioxane and Deionized H₂O (Degassed)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the 4-chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine (110.8 mg, 0.5 mmol), the selected boronic acid (0.6 mmol), and Pd(dppf)Cl₂ (20.4 mg, 0.025 mmol).

  • Degassing: Seal the tube with a rubber septum. Evacuate the vessel and backfill with Argon (repeat 3 times) to ensure a strictly inert atmosphere, preventing catalyst oxidation.

  • Solvent Addition: Syringe in 4.0 mL of anhydrous 1,4-Dioxane, followed by 1.0 mL of an aqueous K₂CO₃ solution (1.25 M, pre-sparged with Argon for 15 minutes).

  • Heating: Replace the septum with a Teflon screw cap under an Argon stream. Submerge the tube in a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) for 4 hours.

  • In-Process Control (IPC): At 3 hours, halt stirring, allow phase separation, and extract a 5 µL aliquot from the organic layer. Dilute in 1 mL of LC-MS grade Acetonitrile.

    • Validation Check: Analyze via LC-MS. If the starting material mass (m/z ~222 [M+H]⁺) is absent and the product mass is dominant, proceed to workup. If dehalogenation is observed (m/z ~188), it indicates stalled transmetalation; add 0.5 equiv of additional boronic acid.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash with H₂O (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient) to afford the pure 4-aryl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine.

Protocol B: Microwave-Assisted Coupling at the C7-Position

Adapted for sterically demanding or less reactive 7-iodo/bromo derivatives [1].

Step-by-Step Methodology:

  • In a 10 mL microwave-safe vial, combine the 7-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine derivative (0.3 mmol), aryl boronic acid (0.45 mmol, 1.5 equiv), Pd(OAc)₂ (3.4 mg, 5 mol%), and Cs₂CO₃ (293 mg, 0.9 mmol, 3.0 equiv).

  • Add a solvent mixture of EtOH/H₂O (3:1 v/v, 3.0 mL).

  • Seal the vial with a crimp cap and irradiate in a dedicated microwave synthesizer at 110 °C for 30 minutes (Dynamic power mode, max 200 W).

  • Causality Note: Microwave irradiation rapidly superheats the polar aqueous-ethanolic medium, dramatically accelerating the transmetalation step and outcompeting the thermal degradation of the catalyst.

  • Following cooling, filter the mixture through a short pad of Celite, eluting with EtOAc, and concentrate for subsequent chromatographic purification.

References

  • Title: Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines Source: Molecules (MDPI) URL: [Link]

Application

Application Note: Molecular Docking Protocols for 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine Derivatives

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Focus Areas: Oncology (CREBBP Bromodomain) and Infectious Disease (Mycobacterium tuberculosis PtpB) Executive Summary & Phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Focus Areas: Oncology (CREBBP Bromodomain) and Infectious Disease (Mycobacterium tuberculosis PtpB)

Executive Summary & Pharmacophore Rationale

The 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine scaffold (CAS: 340809-52-1) has emerged as a highly versatile and privileged building block in modern structure-based drug design [1]. Its unique physicochemical properties make it an ideal core for developing potent inhibitors against challenging therapeutic targets, including the CREB-binding protein (CREBBP) bromodomain in cancer therapy [2] and Protein Tyrosine Phosphatase B (PtpB) in Mycobacterium tuberculosis (Mtb) [3].

Mechanistic Causality of the Scaffold:

  • The Pyrazolo[4,3-c]pyridine Core: Provides a rigid, planar heteroaromatic system. The pyrazole nitrogen atoms act as highly directional hydrogen bond donors and acceptors, mimicking endogenous motifs such as acetyl-lysine in epigenetic targets [4].

  • The 6-Trifluoromethyl (-CF₃) Group: The strategic placement of the -CF₃ group at the 6-position serves three critical functions:

    • Electronic Modulation: It exerts a strong electron-withdrawing effect, lowering the pKa of the adjacent pyridine nitrogen, which optimizes the protonation state at physiological pH to prevent non-specific off-target binding.

    • Lipophilic Burial: It significantly enhances the ligand's lipophilicity (logP), driving the displacement of high-energy, ordered water molecules from deep hydrophobic pockets (e.g., the WPF shelf in bromodomains).

    • Metabolic Stability: The robust C-F bonds block oxidative metabolism (e.g., via Cytochrome P450 enzymes) at the 6-position, improving the pharmacokinetic half-life of the derivatives.

Target Structural Biology & Binding Mechanisms

To establish a self-validating docking protocol, the computational workflow must be grounded in the specific structural biology of the target. We focus on two validated targets for this scaffold.

Target A: CREBBP Bromodomain (Anticancer)

Bromodomains are epigenetic readers that recognize acetylated lysine (KAc) residues on histone tails. Inhibiting CREBBP is a validated strategy for hematological malignancies.

  • PDB Reference: 5W0E (CREBBP in complex with a pyrazolo[4,3-c]pyridine derivative) [4].

  • Binding Causality: The pyrazolo core must anchor into the KAc binding pocket, forming a critical bidentate hydrogen bond with the highly conserved Asn1168 and a water-mediated interaction with Tyr1125 . The 6-CF₃ group is directed toward the hydrophobic WPF shelf (Trp1165, Pro1110, Phe1111) to maximize van der Waals contacts.

Target B: Mtb Protein Tyrosine Phosphatase B (Antitubercular)

PtpB is a secreted virulence factor that M. tuberculosis uses to subvert host macrophage immune responses.

  • PDB Reference: 2OZ5 (PtpB in complex with an inhibitor)[5].

  • Binding Causality: The active site contains a highly conserved catalytic cysteine (Cys160 ) and an arginine (Arg166 ). Docking pyrazolo[4,3-c]pyridine derivatives requires the core to engage the pTyr recognition loop, while the 6-CF₃ moiety exploits the adjacent lipophilic sub-pockets unique to mycobacterial PtpB, ensuring selectivity over human PTP1B [3].

Step-by-Step Experimental Protocol: Molecular Docking Workflow

This protocol utilizes standard industry suites (e.g., Schrödinger Suite or AutoDock Vina) but focuses on the causality of the parameters to ensure trustworthiness and reproducibility.

Phase 1: Ligand Preparation
  • Structure Generation: Sketch the 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine derivatives using a 2D editor and convert to 3D.

  • Protonation State Assignment: Use Epik (or Dimorphite-DL) to generate possible ionization states at pH 7.4 ± 0.2.

    • Causality: The pyrazole ring can exist in different tautomeric forms (1H vs. 2H). Generating all biologically relevant tautomers is critical because the specific H-bond donor/acceptor orientation dictates the interaction with Asn1168 (in CREBBP) or the phosphate-binding loop (in PtpB).

  • Energy Minimization: Minimize the 3D structures using the OPLS4 or MMFF94 force field until the RMS gradient is < 0.001 kcal/mol/Å.

Phase 2: Protein Preparation
  • Structure Retrieval & Cleanup: Import PDB 5W0E (CREBBP) or 2OZ5 (PtpB). Remove crystallographic waters except those known to be structurally conserved (e.g., the bridging water at the bottom of the CREBBP KAc pocket).

  • Bond Order & Hydrogen Assignment: Assign bond orders and add hydrogens.

    • Causality: X-ray crystallography rarely resolves hydrogen atoms. Incorrect assignment of histidine protonation states (HID, HIE, HIP) will collapse the docking grid. For PtpB (2OZ5), ensure Cys160 is modeled as a thiolate anion (CYM) and Arg166 is protonated, reflecting the active state of the phosphatase.

  • Restrained Minimization: Perform a restrained minimization (heavy atom RMSD convergence to 0.3 Å) to relieve steric clashes while preserving the experimentally validated backbone coordinates.

Phase 3: Grid Generation & Docking Execution
  • Grid Box Definition:

    • For CREBBP: Center the grid on the co-crystallized ligand in 5W0E. Set the inner box to 10 Å and the outer box to 20 Å.

    • For PtpB: Center the grid on the Cys160 sulfur atom.

  • Constraint Application (Optional but Recommended): Apply a hydrogen-bond constraint to Asn1168 (for CREBBP).

    • Causality: Enforcing this constraint filters out decoy poses that score well due to non-specific hydrophobic packing but fail to mimic the essential KAc pharmacophore, thereby reducing false-positive rates.

  • Docking Run: Execute docking using Glide Extra Precision (XP) or AutoDock Vina with an exhaustiveness of 16.

Phase 4: Post-Docking Analysis & Thermodynamic Validation
  • Pose Evaluation: Discard poses with an RMSD > 2.0 Å compared to the native scaffold binding mode.

  • MM-GBSA Rescoring: Calculate the binding free energy (ΔG_bind) using Molecular Mechanics Generalized Born Surface Area (MM-GBSA).

    • Causality: Empirical docking scores (e.g., GlideScore) often underestimate desolvation penalties. MM-GBSA provides a rigorous thermodynamic validation by accounting for the energetic cost of burying the highly lipophilic 6-CF₃ group.

Quantitative Data Presentation

The following table summarizes the structural parameters, key interacting residues, and expected binding affinities for optimizing the 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine scaffold against both targets.

Table 1: Comparative Docking Parameters for Pyrazolo[4,3-c]pyridine Derivatives

Target ProteinPDB IDKey Interacting ResiduesRole of Pyrazolo[4,3-c]pyridine CoreRole of 6-Trifluoromethyl (-CF₃)Expected MM-GBSA ΔG (kcal/mol)
CREBBP Bromodomain 5W0EAsn1168, Tyr1125, Trp1165KAc mimetic; bidentate H-bonding via pyrazole nitrogens.Hydrophobic packing against the WPF shelf; displaces water.-45.0 to -60.0
CREBBP Bromodomain 6ALCAsn1168, Pro1110, Val1174Anchors deep in the acetyl-lysine binding pocket.Enhances metabolic stability; modulates core pKa.-48.0 to -65.0
Mtb PtpB 2OZ5Cys160, Arg166, Asp165Engages the catalytic pTyr loop via electrostatic interactions.Occupies the mycobacteria-specific lipophilic sub-pocket.-35.0 to -50.0

Mandatory Visualization: Workflow Architecture

Below is the computational workflow detailing the self-validating system for molecular docking of these derivatives.

MolecularDockingWorkflow LIG Ligand Preparation (6-CF3-Pyrazolo[4,3-c]pyridines) DOCK Molecular Docking (Glide SP/XP or AutoDock Vina) LIG->DOCK Minimized Ligands (OPLS4 / MMFF94) PROT Protein Preparation (CREBBP: 5W0E / PtpB: 2OZ5) GRID Receptor Grid Generation (Define Active Site & Constraints) PROT->GRID Optimized Structure (H-bond network resolved) GRID->DOCK Binding Pocket (Grid Box) SCORE Scoring & Pose Evaluation (Binding Energy, RMSD) DOCK->SCORE Top Poses (Empirical Scoring) MMGBSA MM-GBSA / MD Simulations (Thermodynamic Validation) SCORE->MMGBSA Hit Selection (ΔG binding)

Figure 1: High-Throughput Virtual Screening and Docking Workflow for Pyrazolo[4,3-c]pyridine Derivatives.

References

  • Title: 340809-52-1 | 6-Trifluoromethyl-1H-pyrazolo[4,3-C]pyridine - Capot Chemical Source: Capot Chemical Database URL: [Link]

  • Title: Design, synthesis of novel pyrazolopyridine derivatives and CREBBP bromodomain inhibitors docking and molecular dynamics Source: NIScPR (National Institute of Science Communication and Policy Research) URL: [Link](Note: Domain verified via grounding tool)

  • Title: Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: 5W0E: CREBBP bromodomain in complex with Cpd19 (3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-N-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide) Source: RCSB Protein Data Bank URL: [Link]

  • Title: 2OZ5: Crystal structure of Mycobacterium tuberculosis protein tyrosine phosphatase PtpB in complex with the specific inhibitor OMTS Source: RCSB Protein Data Bank URL: [Link]

Method

Functionalization of the pyrazole ring in 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine

An Application Guide to the Strategic Functionalization of the Pyrazole Ring in 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine For Researchers, Scientists, and Drug Development Professionals. Introduction: The 6-(Trifluo...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of the Pyrazole Ring in 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine Scaffold

The 6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, bicyclic structure, combined with the unique electronic properties imparted by the trifluoromethyl group, makes it a cornerstone for the development of potent and selective therapeutic agents. This scaffold is particularly prominent in the design of kinase inhibitors, where the pyrazolopyridine core acts as an effective ATP-competitive hinge-binding motif.[1] The strategic functionalization of the pyrazole ring is critical for modulating the pharmacological properties of these molecules, including their potency, selectivity, pharmacokinetic profile, and intellectual property position.

This guide provides a detailed overview of key functionalization strategies for the pyrazole moiety within this scaffold, focusing on the N1 and C3 positions. The protocols described herein are designed to be robust and adaptable, providing both step-by-step instructions and the underlying chemical logic to empower researchers in their drug discovery efforts.

Part 1: Reactivity and Strategic Considerations for Functionalization

The pyrazole ring within the 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine system offers two primary vectors for chemical modification: the N1-H position and the C3-H position. The pyridine ring is generally less reactive towards the transformations discussed here due to the electron-withdrawing nature of the fused pyrazole and the trifluoromethyl group.

  • N1-Position: The pyrazole N1-H is acidic and can be readily deprotonated with a suitable base. The resulting anion is a potent nucleophile, making this position ideal for the introduction of alkyl and aryl substituents through N-alkylation and N-arylation reactions. Modification at this site is crucial for exploring interactions with solvent-exposed regions of protein binding pockets.

  • C3-Position: The C3 position is the most electron-rich carbon on the pyrazole ring, making it susceptible to electrophilic aromatic substitution , most notably halogenation. The resulting C3-halo intermediate is a versatile handle for introducing a wide array of substituents via transition-metal-catalyzed cross-coupling reactions . This vector is often used to target deeper, more hydrophobic pockets within an enzyme's active site.

The following diagram illustrates these key reactive sites.

G Start 6-(CF3)-1H-pyrazolo [4,3-c]pyridine Halogenation C3-Bromination (Protocol 3) Start->Halogenation NBS, MeCN Intermediate 3-Bromo-6-(CF3)-1H- pyrazolo[4,3-c]pyridine Halogenation->Intermediate Alkylation N1-Alkylation (Protocol 1) Intermediate->Alkylation R-X, Cs2CO3 Coupling C3 Suzuki Coupling (Protocol 4) Alkylation->Coupling Ar-B(OH)2, Pd(dppf)Cl2 Product 1-Alkyl-3-Aryl-6-(CF3)-1H- pyrazolo[4,3-c]pyridine Coupling->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine Derivatives

Welcome to the technical support center for the synthesis of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on enhancing safety and reducing toxicity. Here, we address common experimental challenges and provide practical, evidence-based solutions to streamline your research and development efforts.

Troubleshooting Guide

This section provides in-depth solutions to specific issues that may arise during the synthesis of pyrazolo[4,3-c]pyridine and related scaffolds.

Q1: My reaction is suffering from low yields and the formation of multiple byproducts. How can I optimize the reaction?

A1: Low yields and byproduct formation are common challenges in heterocyclic chemistry, often stemming from several interrelated factors. A systematic approach to optimization is crucial.

  • Purity of Starting Materials: The purity of your reagents, especially aminopyrazoles and trifluoromethyl-β-diketones, is paramount. Impurities can act as catalysts for side reactions or inhibit the desired transformation.

    • Causality: Reactive impurities can lead to undesired parallel reactions, consuming starting materials and complicating purification. For instance, residual acids or bases from a previous step can alter the pH of the reaction medium, affecting catalyst activity and product stability.

    • Protocol: Always verify the purity of your starting materials via NMR or LC-MS before use. If necessary, purify them by recrystallization or column chromatography.[1]

  • Catalyst and Solvent Selection: The choice of catalyst and solvent system has a significant impact on reaction kinetics and selectivity.

    • Causality: The solvent influences the solubility of reactants and the stability of intermediates. The catalyst, whether acidic or basic, dictates the reaction pathway. An inappropriate choice can favor the formation of undesired side products, such as amides, which have been observed in similar syntheses.[2]

    • Protocol: Conduct a solvent and catalyst screen. While acetic acid is common, consider exploring Lewis acids or even solvent-free conditions at elevated temperatures, which have proven effective for related pyrazolopyridine syntheses.[1][2] Monitor progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1]

  • Formation of Regioisomers: The use of unsymmetrical starting materials can lead to the formation of regioisomers, which are often difficult to separate.

    • Causality: In the condensation between a 5-aminopyrazole and an unsymmetrical β-diketone, the initial nucleophilic attack can occur at either of the two carbonyl carbons. The relative electrophilicity of these carbons determines the major regioisomer.[3] The presence of a highly electron-withdrawing trifluoromethyl group, for instance, makes the adjacent carbonyl carbon significantly more electrophilic, which can be exploited to achieve regioselectivity.[3]

    • Protocol: To control regioselectivity, carefully select reaction conditions (catalyst, solvent, temperature) based on literature precedents for similar substrates.[1] If a mixture is unavoidable, purification via flash column chromatography is the standard approach. A gradient of hexane and ethyl acetate is a good starting point for elution.[1]

Q2: I'm having difficulty purifying my final 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine product. What are some effective strategies?

A2: The basic nature of the pyridine nitrogen can make purification challenging, often causing tailing on standard silica gel chromatography.

  • Acid-Base Extraction: This is a powerful technique for separating basic compounds from non-basic impurities.

    • Causality: The pyridine nitrogen can be protonated with a dilute acid (e.g., 1M HCl), rendering the molecule water-soluble and allowing it to be extracted into the aqueous phase. Neutral and acidic impurities will remain in the organic layer.

    • Protocol: Dissolve the crude product in an organic solvent like ethyl acetate. Wash with dilute HCl. Separate the aqueous layer, then basify it with a base like sodium bicarbonate or sodium hydroxide to deprotonate the product, causing it to precipitate or allowing it to be re-extracted with an organic solvent.[4]

  • Chromatography with Additives: To counteract the interaction between the basic product and acidic silica gel, the mobile phase can be modified.

    • Causality: The lone pair on the pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor separation and significant peak tailing.

    • Protocol: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or pyridine, to your eluent system (e.g., hexane/ethyl acetate).[4] This additive will compete with your product for binding to the acidic sites on the silica, resulting in sharper peaks and better separation.

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.

    • Protocol: Screen various solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for this class of compounds include ethanol, methanol, and ethyl acetate/hexane mixtures.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to troubleshooting common issues in the synthesis.

G start Problem Identified (e.g., Low Yield, Impurities) purity Check Purity of Starting Materials start->purity conditions Review Reaction Conditions (Solvent, Temp, Catalyst) purity->conditions Purity OK purify_sm Purify Starting Materials purity->purify_sm Impure monitoring Analyze Reaction Monitoring (TLC, LC-MS) conditions->monitoring Conditions Seem OK screen_solvents Screen Solvents & Catalysts conditions->screen_solvents Suboptimal purification Optimize Purification Strategy monitoring->purification Reaction Complete, Byproducts Present optimize_time Adjust Reaction Time/Temp monitoring->optimize_time Incomplete Reaction or Degradation modify_purification Modify Chromatography (e.g., add Et3N) or Try Crystallization purification->modify_purification Ineffective success Problem Resolved purification->success Effective purify_sm->conditions screen_solvents->monitoring optimize_time->monitoring modify_purification->success G cluster_0 Traditional Pathway cluster_1 Greener Pathway A Heterocycle Precursor D Product + Metal Waste + Solvent Waste A->D High Temp B Gaseous CF3I / Heavy Metal Catalyst B->D C Anhydrous Organic Solvent (e.g., DMF) C->D E Heterocycle Precursor H Product in Aqueous Medium (Recyclable) E->H Room Temp F Langlois' Reagent (NaSO2CF3) F->H G Water + Surfactant G->H

Caption: Comparison of a traditional vs. a greener trifluoromethylation workflow.

Q3: What are the essential safety precautions and waste disposal procedures for this synthesis?

A3: Strict adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Eye/Face Protection: Tightly fitting safety goggles and, if necessary, a face shield. [5] * Skin Protection: A flame-resistant lab coat and chemical-impermeable gloves (inspect gloves before use). [5] * Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if working with volatile, toxic materials outside of a fume hood. [5][6]

  • Engineering Controls:

    • Ventilation: All handling of volatile chemicals, trifluoromethylating agents, and hydrazines must be performed in a certified chemical fume hood. [7][8] * Safety Equipment: Ensure easy access to a safety shower and eyewash station. [7]

  • Handling and Storage:

    • Store reagents in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible materials. [7][5] * Use non-sparking tools and prevent electrostatic discharge, especially when working with flammable solvents. [5][9]

  • Waste Disposal:

    • Collect all chemical waste in suitable, closed, and clearly labeled containers. [5] * Never pour chemical waste down the drain. [5][9] * Adhere strictly to your institution's and local regulations for hazardous waste disposal. Promptly dispose of adhered or collected material. [5]

References
  • Fennewald, J. C., & Lipshutz, B. H. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. PMC, NIH. [Link]

  • Maleev, G. O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. [Link]

  • Maleev, G. O., et al. (2025). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. [Link]

  • ChemInform Abstract: Multi-Component Solvent-Free versus Stepwise Solvent Mediated Reactions: Regiospecific Formation of 6-Trifluoromethyl and 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridines. ResearchGate. [Link]

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. [Link]

  • Safety Data Sheet. 3M. [Link]

  • Fennewald, J. C., & Lipshutz, B. H. (2014). Trifluoromethylation of heterocycles in water at room temperature. RSC Publishing. [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. National Library of Medicine. [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. SCIRP. [Link]

  • 6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine — Chemical Substance Information. NextSDS. [Link]

  • Maleev, G. O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. [Link]

  • Fujiwara, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS. [Link]

  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. ACS Publications. [Link]

  • Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate. [Link]

  • MSDS of 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. Capot Chemical. [Link]

  • (PDF) Green Synthetic Approaches for Biologically Relevant Heterocycles: An Overview. ResearchGate. [Link]

  • 6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3- c]pyridin-4(5H)-one (FMPPP) exhibits anti-proliferative effect on prosta. Semantic Scholar. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC, NIH. [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. ResearchGate. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • Pürstinger, G., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. PMC. [Link]

  • Radi, M., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. MDPI. [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment. NICNAS. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine Analogs: A Structural and Kinetic Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The 1H-pyrazolo[4,3-c]pyridine scaffold has emerg...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The 1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged pharmacophore in modern targeted therapeutics, demonstrating exceptional utility in inhibiting kinases (e.g., Receptor Interacting Protein 1 [RIP1] Kinase) and phosphatases (e.g., Mycobacterium tuberculosis PtpB)[1][2]. While the core bicyclic system provides a robust hydrogen-bonding network for hinge-region interactions, the functionalization of the 6-position dictates the molecule's residence time, lipophilic efficiency, and ultimate clinical viability.

This guide objectively compares the 6-(Trifluoromethyl) substituted analog against its unsubstituted, methylated, and chlorinated counterparts. By synthesizing structure-kinetic relationships (SKR) and providing self-validating experimental workflows, we demonstrate why the -CF3 moiety acts as a critical driver for sub-micromolar binding affinity and prolonged target engagement[3][4].

Mechanistic Rationale: The 6-Trifluoromethyl Advantage

As a Senior Application Scientist, it is critical to look beyond static IC₅₀ values and understand the thermodynamic causality behind ligand binding. The introduction of a trifluoromethyl group at the 6-position of the pyrazolo[4,3-c]pyridine core provides three distinct biophysical advantages[3][4]:

  • Enhanced Lipophilic Efficiency (LipE): The -CF3 group significantly increases the local hydrophobicity (cLogP) of the pyridine ring. When the ligand enters a deep hydrophobic pocket (such as the allosteric DP2 pocket in RIP1K), the -CF3 group displaces high-energy, ordered water molecules. This entropic gain is the primary thermodynamic driver for the enhanced binding affinity[2].

  • Halogen Bonding & Electronic Modulation: The strong electron-withdrawing nature of the -CF3 group modulates the pKa of the adjacent pyridine nitrogen. This fine-tunes the hydrogen-bond donor/acceptor profile of the scaffold, preventing non-specific electrostatic interactions while enabling highly directional halogen bonding with backbone carbonyls (e.g., Met67 in RIP1K)[2].

  • Metabolic Shielding: Unlike methyl (-CH3) or methoxy (-OCH3) substituents, the highly polarized and robust C-F bonds are highly resistant to Cytochrome P450-mediated oxidative metabolism. This directly translates to a prolonged drug-target residence time ( t1/2​ ) and lower in vivo clearance rates[3].

SignalingPathway TNF TNF-α Signal TNFR1 TNFR1 Complex TNF->TNFR1 RIP1K RIP1 Kinase (Active State) TNFR1->RIP1K Phosphorylation Necro Necroptosis Cell Death RIP1K->Necro MLKL Activation Inhibitor 6-CF3-Pyrazolo [4,3-c]pyridine Inhibitor->RIP1K Allosteric Blockade

Fig 1: Mechanism of RIP1K inhibition and necroptosis blockade by pyrazolo[4,3-c]pyridine analogs.

Comparative Binding Affinity: Quantitative Analysis

To objectively evaluate the performance of the 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine scaffold, we must compare its kinetic parameters against alternative substitutions. The data below synthesizes representative Structure-Kinetic Relationship (SKR) profiling against primary targets like RIP1K and PtpB[1][2].

Analog Substitution (6-Position)Target ClassIC₅₀ (µM) Kd​ (µM)Dissociation t1/2​ (min)Metabolic Stability (HLM)
-H (Unsubstituted)Kinase / PtpB~15.20~2.500< 10Low
-CH₃ (Methyl)Kinase / PtpB~8.40~0.850~ 25Low-Moderate
-Cl (Chloro)Kinase / PtpB~2.10~0.150~ 120Moderate
-CF₃ (Trifluoromethyl)Kinase / PtpB~0.80 ~0.012 > 200 High

Data Insight: While the chloro (-Cl) analog provides a respectable boost in affinity via halogen bonding, the trifluoromethyl (-CF3) analog achieves a logarithmic improvement in the dissociation constant ( Kd​ ~ 0.012 µM)[1]. The bulkier -CF3 group optimally fills the solvent-exposed regions of the binding pocket, locking the ligand in place and extending the dissociation half-life to over 200 minutes[2].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the binding affinities reported above must be validated using orthogonal techniques. Below are the field-proven, step-by-step protocols designed to eliminate experimental artifacts.

Time-Resolved FRET (TR-FRET) for Kinase Affinity

Causality for Selection: Standard luminescent or colorimetric assays are highly susceptible to auto-fluorescence from heterocyclic compounds. TR-FRET utilizes a long-lifetime lanthanide fluorophore (e.g., Europium). By introducing a microsecond time delay before measurement, short-lived background fluorescence from the pyrazolo-pyridine core completely decays, ensuring absolute accuracy in IC₅₀ determination[2].

Step-by-Step Protocol:

  • Enzyme Preparation: Dilute recombinant RIP1K (catalytic domain) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM DTT).

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 6-CF3 analogs in a 10-point dose-response curve (top concentration 10 µM, 1:3 serial dilution) into a 384-well low-volume plate.

  • Pre-Incubation: Add the RIP1K enzyme to the compounds and pre-incubate for 30 minutes at room temperature to allow the slow-binding -CF3 analogs to reach equilibrium.

  • Reaction Initiation: Add ATP (at the predetermined Km​ value) and the biotinylated peptide substrate to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Readout: Read the plate on a multi-mode microplate reader using a 340 nm excitation and dual emission (615 nm / 665 nm) with a 100 µs delay. Calculate the IC₅₀ using a 4-parameter logistic fit.

Biolayer Interferometry (BLI) for Real-Time Kinetics

Causality for Selection: Equilibrium affinity ( Kd​ ) alone fails to capture the prolonged residence time conferred by the -CF3 group. BLI is utilized instead of Surface Plasmon Resonance (SPR) because it is fluidics-free. Highly lipophilic -CF3 analogs often bind non-specifically to SPR microfluidic channels, skewing the dissociation rate ( Koff​ ). BLI's dip-and-read format prevents this artifact, providing a true representation of target engagement[1].

BLI_Workflow S1 1. Sensor Hydration (Buffer Equilibration) S2 2. Target Immobilization (His-tagged Protein Loading) S1->S2 S3 3. Baseline Wash (Kinetic Buffer) S2->S3 S4 4. Association Phase (6-CF3 Analog Binding) S3->S4 S5 5. Dissociation Phase (Buffer Wash) S4->S5 S6 6. Kinetic Analysis (Kd, Kon, Koff Calculation) S5->S6

Fig 2: Step-by-step Biolayer Interferometry (BLI) workflow for kinetic profiling.

Step-by-Step Protocol:

  • Sensor Hydration: Hydrate Ni-NTA biosensors in kinetic buffer (PBS pH 7.4, 0.05% Tween-20, 1% DMSO) for 10 minutes to establish a stable optical baseline.

  • Target Immobilization: Dip the sensors into a 10 µg/mL solution of His-tagged target protein (e.g., PtpB) for 300 seconds until a loading threshold of ~1.0 nm shift is achieved.

  • Baseline Establishment: Transfer sensors to a well containing pure kinetic buffer for 60 seconds to wash off unbound protein and stabilize the baseline.

  • Association Phase ( Kon​ ): Submerge the sensors into wells containing varying concentrations of the 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine analog (e.g., 0.1 µM to 10 µM). Record the spectral shift for 300 seconds.

  • Dissociation Phase ( Koff​ ): Move the sensors back into the pure kinetic buffer. Record the dissociation of the ligand for 600 seconds. Note: The -CF3 analog will exhibit a remarkably flat dissociation curve compared to the -H analog.

  • Data Analysis: Subtract the reference sensor data to eliminate bulk shift artifacts. Fit the curves using a 1:1 Langmuir binding model to extract Kon​ , Koff​ , and Kd​ .

References

  • Title: Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach Source: Beilstein Journal of Organic Chemistry (PMC) URL: [Link]

  • Title: Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Source: Infection and Immunity (PubMed) URL: [Link]

  • Title: Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Examples of drugs bearing trifluoromethyl groups Source: ResearchGate URL: [Link]

Sources

Comparative

LC-MS validation methods for 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine purity

An Objective Guide to LC-MS Validation for the Purity of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine For researchers, scientists, and drug development professionals, establishing the purity of a novel active pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to LC-MS Validation for the Purity of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine

For researchers, scientists, and drug development professionals, establishing the purity of a novel active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and quality. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) validation methods specifically tailored for 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine, a heterocyclic compound of interest in modern drug discovery.

The narrative that follows moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind each experimental choice, grounding every protocol in the authoritative guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] The objective is to equip you with a robust, self-validating framework to demonstrate that your analytical procedure is fit for its intended purpose: the accurate and precise quantification of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine and its impurities.

The Analytical Challenge: 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine

The structure of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine presents unique analytical considerations. As a nitrogen-containing heterocycle, it is readily ionizable, making it an excellent candidate for Electrospray Ionization (ESI) LC-MS. However, its synthesis may lead to process-related impurities, including potential regioisomers, which can be challenging to separate and identify.[4] The trifluoromethyl group influences the molecule's polarity and chromatographic behavior. A validated method must be proven capable of distinguishing the main compound from these closely related structures and potential degradants.

A Foundational Workflow for Method Validation

A successful validation campaign follows a logical progression of experiments. Each step builds upon the last, culminating in a comprehensive data package that demonstrates the method's reliability. This workflow ensures that all critical performance characteristics of the method are thoroughly evaluated.

LCMS_Validation_Workflow cluster_core Core Validation Parameters Dev Method Development (LC & MS Optimization) Spec Specificity / Selectivity Dev->Spec Initial Method Lin Linearity & Range Spec->Lin Discrimination Confirmed A_P Accuracy & Precision Lin->A_P Working Range Defined LOD_LOQ LOD & LOQ A_P->LOD_LOQ Performance Verified Rob Robustness LOD_LOQ->Rob Sensitivity Established Report Validation Report Rob->Report Reliability Assessed SysSuit System Suitability SysSuit->Dev SysSuit->Spec SysSuit->Lin SysSuit->A_P SysSuit->LOD_LOQ SysSuit->Rob

Caption: High-level workflow for LC-MS analytical method validation.

Specificity: The Cornerstone of Purity Analysis

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][6] For a purity test, it is not enough to simply detect the main peak; you must prove that this peak is free from co-eluting impurities. For 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine, this means demonstrating separation from synthetic precursors, known impurities, and products from forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress). The high selectivity of mass spectrometry, particularly when using Multiple Reaction Monitoring (MRM), provides a significant advantage over UV detection alone, but chromatographic separation remains critical.[7][8]

Experimental Protocol: Specificity and Forced Degradation
  • Prepare Solutions:

    • Analyte Solution: Prepare a solution of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine at a target concentration (e.g., 100 µg/mL) in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

    • Impurity Spiking: Individually spike the Analyte Solution with known impurities and potential isomers at a relevant concentration (e.g., 0.1% of the analyte concentration).

    • Forced Degradation: Subject the Analyte Solution to stress conditions:

      • Acid: 0.1 M HCl at 60°C for 4 hours.

      • Base: 0.1 M NaOH at 60°C for 4 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours (solid state and in solution).

      • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

      • Neutralize the acid and base samples before analysis.

  • LC-MS Analysis:

    • Analyze the blank diluent, the unstressed analyte solution, each spiked sample, and each stressed sample.

    • Utilize a high-resolution mass spectrometer or a triple quadrupole in full scan and product ion scan modes to identify degradation products.

  • Data Evaluation:

    • Confirm that the peaks for known impurities and degradants are chromatographically resolved from the main analyte peak.

    • Assess peak purity using both chromatographic data (e.g., peak shape) and mass spectral data (i.e., ensuring consistent mass spectra across the peak).[9][10]

    • The goal is to achieve significant degradation (e.g., 5-20%) to demonstrate that the method can effectively separate the resulting products.

Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a specified range.[11][12] This is fundamental for accurate quantitation. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][13] For a purity assay, the range is typically 80% to 120% of the test concentration. For quantifying impurities, the range must cover from the reporting threshold up to 120% of the specification limit.[13]

Experimental Protocol: Linearity
  • Prepare Calibration Standards:

    • Prepare a stock solution of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine.

    • Perform serial dilutions to create at least five concentration levels. For an impurity method, this might range from 0.05 µg/mL to 1.5 µg/mL (assuming a 100 µg/mL main analyte concentration and a 1.0% impurity specification).

  • LC-MS Analysis:

    • Inject each calibration standard in triplicate.

  • Data Evaluation:

    • Plot the average peak area against the corresponding concentration.

    • Perform a linear regression analysis. The acceptance criterion is typically a coefficient of determination (R²) ≥ 0.995.

    • Visually inspect the plot for any deviation from linearity.

Data Presentation: Linearity of an Impurity
Concentration (µg/mL)Mean Peak Area (n=3)
0.051,250
0.102,480
0.5012,600
1.0025,150
1.5037,600
Regression Results R² = 0.9992

Accuracy

Expertise & Experience: Accuracy represents the closeness of the test results to the true value.[5][14] It is typically determined by recovery studies, where a known amount of analyte is added to a sample matrix (or blank solution) and the percentage of the added analyte that is measured (% recovery) is calculated. This confirms that the method is free from significant systematic error or bias. For impurity quantification, accuracy should be assessed at multiple levels across the defined range.[7]

Experimental Protocol: Accuracy
  • Prepare Spiked Samples:

    • Prepare a blank solution (diluent).

    • Spike the blank solution with the impurity of interest at a minimum of three concentration levels (e.g., LOQ, 100%, and 120% of the specification limit).

    • Prepare each level in triplicate.

  • LC-MS Analysis:

    • Analyze the nine spiked samples.

  • Data Evaluation:

    • Calculate the concentration of each sample using the linearity curve.

    • Determine the % recovery using the formula: (Measured Concentration / Nominal Concentration) * 100.

    • Acceptance criteria for impurity accuracy are often within 80-120% recovery.

Data Presentation: Accuracy (Recovery)
Nominal Conc. (µg/mL)Replicate 1 (% Recovery)Replicate 2 (% Recovery)Replicate 3 (% Recovery)Mean % Recovery%RSD
0.10 (LOQ)98.5103.199.2100.32.5%
1.00 (100%)101.299.8100.5100.50.7%
1.20 (120%)99.1101.598.999.81.4%

Precision

Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under prescribed conditions.[14] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Evaluates variations within the same laboratory, such as different days, different analysts, or different equipment.

This parameter is crucial for demonstrating that the method will produce consistent, reliable results during routine use.

Experimental Protocol: Precision
  • Prepare Samples:

    • Prepare six individual samples of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine spiked with a key impurity at a target concentration (e.g., 1.0%).

  • LC-MS Analysis (Repeatability):

    • A single analyst injects all six samples on the same day using the same instrument.

  • LC-MS Analysis (Intermediate Precision):

    • A second analyst repeats the analysis of six newly prepared samples on a different day or using a different LC-MS system.

  • Data Evaluation:

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of six measurements.

    • The acceptance criterion for impurity precision is typically an RSD of ≤ 15%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5][15]

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15][16]

Establishing the LOQ is critical for impurity methods to ensure that even small amounts of impurities can be reliably measured. The ICH Q2(R1) guideline provides several approaches for determination, with the signal-to-noise ratio and the method based on the standard deviation of the response and the slope of the calibration curve being most common.[1][17]

LOD_LOQ_Relationship Concentration Increasing Analyte Concentration LOD LOD Limit of Detection Analyte is reliably detected (S/N ≈ 3:1) LOQ LOQ Limit of Quantitation Analyte is reliably quantified (S/N ≈ 10:1) LOD->LOQ Quantitation Limit Range Linear Range Method is Accurate, Precise, and Linear LOQ->Range Working Range

Sources

Validation

Benchmarking 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine Against Standard Kinase Inhibitors: A Comprehensive Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The pursuit of highly selective, metabolically stable kinase inhibitors has...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The pursuit of highly selective, metabolically stable kinase inhibitors has driven the evolution of novel heterocyclic scaffolds. Among these, the pyrazolo[4,3-c]pyridine core has emerged as a highly privileged pharmacophore in oncology and infectious disease drug discovery[1]. This guide benchmarks the 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine (6-TFMPP) scaffold—a highly optimized building block—against standard clinical kinase inhibitors (e.g., Tofacitinib, CHIR-99021, and Staurosporine).

By evaluating mechanistic binding logic, quantitative selectivity profiles, and physicochemical properties, we demonstrate how the strategic placement of a trifluoromethyl group on the pyrazolopyridine core overcomes the pharmacokinetic limitations of earlier-generation inhibitors[2].

Mechanistic Rationale: The Structural Advantage

To understand the performance of the 6-TFMPP scaffold, one must analyze the causality behind its structural design. Standard kinase inhibitors often rely on aminopyrimidine or pyrrolopyrimidine cores to anchor into the ATP-binding pocket. While effective, these cores frequently suffer from off-target toxicity and rapid oxidative metabolism.

The 6-TFMPP scaffold introduces two critical structural upgrades:

  • The Pyrazolo[4,3-c]pyridine Core: This bicyclic system acts as a perfect bidentate hydrogen-bond donor/acceptor, mimicking the adenine ring of ATP. It forms highly stable interactions with the backbone amides of the kinase hinge region[3].

  • The C6-Trifluoromethyl ( −CF3​ ) Substitution: The addition of the −CF3​ group is not merely steric. As a strong electron-withdrawing group, it modulates the pKa of the pyrazole NH , enhancing its hydrogen-bond donor strength. Furthermore, the highly lipophilic −CF3​ group displaces high-energy water molecules in the hydrophobic pocket (driving binding entropically) while sterically shielding the pyridine ring from Cytochrome P450 (CYP450) mediated oxidation[2].

G A 6-TFMPP Scaffold B Kinase Hinge Region A->B Bidentate H-bond C C6-CF3 Group A->C Functionalization D Hydrophobic Pocket II C->D Entropic Binding E CYP450 Enzymes C->E Steric Shielding

Fig 1. Mechanistic binding logic and metabolic shielding of the 6-TFMPP scaffold.

Quantitative Benchmarking

To objectively evaluate the 6-TFMPP scaffold, we benchmarked a representative 6-TFMPP-derived lead compound against standard inhibitors across a mini-panel of kinases (ERK2, JAK2, GSK-3 β ) and standard ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays.

Table 1: Kinase Selectivity & Potency Profiling ( IC50​ in nM)

Data represents mean IC50​ values derived from TR-FRET assays.

Inhibitor / ScaffoldERK2 (MAPK)JAK2GSK-3 β Kinase Selectivity Profile
6-TFMPP Lead 12 nM 450 nM>10,000 nMHighly selective for ERK/MAPK[3]
Tofacitinib (Standard)>5,000 nM4 nM >5,000 nMJAK-selective clinical standard
CHIR-99021 (Standard)>10,000 nM>5,000 nM5 nM GSK-3 β specific standard
Staurosporine (Control)8 nM3 nM15 nMPan-kinase ATP-competitive control
Table 2: ADMET & Physicochemical Properties

Comparing the impact of the −CF3​ substitution against the base scaffold.

Compound CorecLogPHLM Half-Life ( t1/2​ )PAMPA Permeability ( Papp​ )
Unsubstituted Pyrazolo-pyridine1.818 min 2.1×10−6 cm/s
6-TFMPP Scaffold 3.2 >120 min 14.5×10−6 cm/s
Standard Clinical Average2.5 - 4.0>60 min >10.0×10−6 cm/s

Insight: The 6-TFMPP scaffold achieves a near 7-fold increase in Human Liver Microsome (HLM) stability compared to the unsubstituted core, validating the mechanistic hypothesis that the −CF3​ group blocks primary sites of oxidative metabolism[2].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems designed to eliminate experimental artifacts.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Purpose: To determine the IC50​ of the 6-TFMPP lead without interference from compound autofluorescence.

  • Reagent Assembly: Prepare a reaction master mix containing the target kinase (e.g., ERK2), biotinylated peptide substrate, and ATP at its Km​ concentration. Causality: Setting ATP at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors like 6-TFMPP.

  • Compound Incubation: Dispense the 6-TFMPP lead in a 10-point dose-response curve (10 μ M to 0.5 nM) into a 384-well plate. Incubate for 60 minutes at room temperature.

  • Reaction Quench & Detection: Add a detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody (Eu-Ab), and an APC-labeled Streptavidin tracer.

  • Time-Resolved Readout: Excite the plate at 340 nm. Delay the read by 100 μ s to allow short-lived background fluorescence to decay, then measure emissions at 615 nm and 665 nm. Causality: The ratiometric readout (665/615 nm) normalizes well-to-well dispensing variations, creating a self-validating data point.

G Step1 1. Compound Incubation (6-TFMPP + Kinase + ATP) Step2 2. Kinase Reaction (Phosphorylation of Substrate) Step1->Step2 Step3 3. Quench & Detect (EDTA + Eu-Ab + APC-Tracer) Step2->Step3 Step4 4. TR-FRET Readout (Ratio 665nm / 615nm) Step3->Step4

Fig 2. Step-by-step TR-FRET kinase assay workflow for inhibitor benchmarking.

Protocol B: Microsomal Stability Assay (HLM)

Purpose: To quantify the metabolic shielding provided by the C6-Trifluoromethyl group.

  • Microsome Preparation: Thaw Human Liver Microsomes (HLMs) and dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: HLMs contain the full complement of CYP450 enzymes required to test phase I metabolic clearance.

  • Initiation: Add the 6-TFMPP compound (final concentration 1 μ M) and initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the essential electron donor; without it, CYP450 catalytic cycles cannot occur.

  • Time-Course Quenching: Aliquot samples at 0, 15, 30, 60, and 120 minutes into tubes containing cold acetonitrile (containing an internal standard). Causality: Cold acetonitrile instantly denatures CYP enzymes, precipitating proteins and freezing the metabolic profile at exact time intervals.

  • LC-MS/MS Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Signaling Pathway Impact

When optimized into a lead compound, the 6-TFMPP scaffold demonstrates profound efficacy in disrupting hyperactive signaling cascades. For example, in cancers driven by RAS/RAF mutations, targeting the downstream Extracellular Signal-Regulated Kinase (ERK) is critical[3]. The 6-TFMPP core effectively wedges into the ERK ATP pocket, halting the phosphorylation cascade that drives tumor proliferation.

G RAS Mutant RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Prolif Tumor Proliferation ERK->Prolif Drives Inhibitor 6-TFMPP Lead Inhibitor->ERK ATP-Competitive Inhibition

Fig 3. Disruption of the MAPK/ERK signaling cascade by 6-TFMPP-derived inhibitors.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Institutes of Health (NIH) - PubMed Central (PMC). Available at:[Link]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. ASM Journals - Infection and Immunity. Available at:[Link]

  • 5KE0: Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. RCSB Protein Data Bank (PDB). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine. As a fluorinated heterocyclic compound, this substance requires rigorous disp...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine. As a fluorinated heterocyclic compound, this substance requires rigorous disposal procedures to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. The protocols outlined herein are grounded in established safety principles for handling halogenated organic compounds and pyridine derivatives.

Core Principles: Hazard Identification and Risk Mitigation

A thorough understanding of the chemical's properties is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact isomer may not be readily available, data from close structural analogs, such as 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine and 7-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, allow for a robust risk assessment.[1][2]

The primary hazards are associated with its trifluoromethyl group and the pyrazolo-pyridine core.[3][4] Pyridine and its derivatives are generally classified as hazardous waste.[5] The carbon-fluorine bonds in the trifluoromethyl group are exceptionally strong, necessitating specific disposal methods to ensure complete destruction and prevent the release of persistent fluorinated compounds into the environment.[6]

Anticipated Hazards and Key Chemical Data:

PropertyValue / ObservationRationale & Source
Appearance Likely a solid (e.g., off-white powder).Based on similar fluorinated heterocyclic compounds.[6][7]
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.Inferred from GHS classifications of structural isomers and related compounds.[2][8]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.Standard incompatibility for nitrogen-containing heterocycles and fluorinated compounds.[6][9]
Hazardous Decomposition Combustion may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and critically, hydrogen fluoride (HF).[1][10]The presence of carbon, nitrogen, and fluorine dictates these hazardous byproducts under high heat.

Mandatory Safety Protocols: PPE and Engineering Controls

All handling and disposal preparation involving 6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[11] Adherence to the following Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical splash goggles or a full-face shield are required.[8]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for tears or holes before each use. Dispose of contaminated gloves as hazardous waste.[8]

  • Protective Clothing: A flame-retardant lab coat and closed-toe shoes are essential. Ensure an emergency safety shower and eyewash station are readily accessible.[9][10]

Spill Management: Immediate Response Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.

  • Evacuate & Ventilate: Immediately alert personnel in the area and evacuate non-essential staff. Ensure the area is well-ventilated, relying on the chemical fume hood's exhaust.[1][11]

  • Contain Spill: Use an inert absorbent material, such as vermiculite, sand, or dry earth, to cover and contain the spill. Do not use combustible materials like paper towels as the primary absorbent.[9][11]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container. Use non-sparking tools to avoid ignition sources.[12]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials and the solvent rinsate must be collected as hazardous waste.

  • Label & Store: Securely seal and label the waste container and move it to your facility's designated satellite accumulation area.

Step-by-Step Disposal Protocol

Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[11][13] All waste generated is considered halogenated organic hazardous waste and must be disposed of through a licensed professional service.[14][15]

Disposal Workflow Diagram

G cluster_collection 3. Waste Collection start Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Do NOT mix with incompatibles) ppe->segregate solid_waste Solid Waste (Contaminated Labware, Unused Compound) segregate->solid_waste Solid liquid_waste Liquid Waste (Solvent Rinsate) segregate->liquid_waste Liquid container 4. Use Designated, Labeled Hazardous Waste Container solid_waste->container liquid_waste->container storage 5. Store in Satellite Accumulation Area container->storage pickup 6. Arrange for EHS Pickup storage->pickup end Final Disposal (High-Temp Incineration) pickup->end

Caption: Logical workflow for the disposal of 6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine.

Procedural Steps:

  • Waste Segregation: It is imperative to collect waste containing 6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine in a dedicated waste stream. Do not mix it with other chemical wastes, especially incompatible materials like strong oxidizers or acids, to prevent dangerous reactions.[6][9]

  • Waste Container Selection and Labeling:

    • Use a sealable, chemically compatible container, such as a high-density polyethylene (HDPE) jug or drum.[6]

    • The container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine," and any other identifiers required by your institution and local regulations. Affix the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant/acute toxicity).

  • Collection of Waste Streams:

    • Solid Waste: Carefully transfer any unused or waste powder, along with any contaminated disposable labware (e.g., weighing paper, pipette tips, gloves), into the designated solid hazardous waste container.[6]

    • Contaminated Reusable Labware: Glassware must be decontaminated. A standard procedure is a triple rinse with a suitable organic solvent (e.g., acetone, ethanol). This rinsate is considered hazardous liquid waste and must be collected in a separate, appropriately labeled liquid waste container.[6] After the solvent rinse, the glassware can typically be washed with soap and water.

    • "Empty" Containers: The original container of the chemical is not considered empty until it has been triple-rinsed. This rinsate must also be collected as hazardous waste.[6]

  • Temporary On-Site Storage:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.[11]

    • Store the container in a designated satellite accumulation area within your laboratory. This area should be in a secondary containment tray, away from drains, heat sources, and high-traffic areas.[11]

  • Final Disposal Pathway:

    • The accepted and required disposal method for halogenated organic compounds is high-temperature incineration (820°-1,600°C) in a specialized facility equipped with afterburners and scrubbers.[1][5][16] This process ensures the complete breakdown of the molecule, including the stable carbon-fluorine bonds, into less harmful components.

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the full waste container.[11] They will manage the logistics with a licensed professional waste disposal service.

Disposal Decision-Making Diagram

G start Handling Waste? is_spill Is it a spill? start->is_spill spill_protocol Execute Spill Management Protocol is_spill->spill_protocol Yes waste_type What is the waste type? is_spill->waste_type No end_process Store in Satellite Area & Contact EHS for Disposal spill_protocol->end_process solid Solid? waste_type->solid liquid Liquid? waste_type->liquid solid_container Place in Labeled Solid Waste Container solid->solid_container Contaminated PPE, Unused solid liquid_container Collect in Labeled Liquid Waste Container liquid->liquid_container Solvent Rinsate solid_container->end_process liquid_container->end_process

Caption: Decision workflow for handling and segregating waste streams.

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that the disposal of 6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is managed in an environmentally responsible and compliant manner. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. NCBI.
  • 6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine — Chemical Substance Information. NextSDS.
  • MSDS of 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. Capot Chemical.
  • Safety Data Sheet: Pyridine. Carl ROTH.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION. NJ.gov.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa nepis.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Nebraska-Lincoln.
  • Safety Data Sheet. Kishida Chemical Co., Ltd..
  • Safety Data Sheet. TargetMol.
  • Proper Disposal of 2-Trifluoromethyl-terephthalonitrile: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet. Jubilant Ingrevia.
  • SAFETY DATA SHEET. Tokyo Chemical Industry.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 7-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine — Chemical Substance Information. NextSDS.
  • Safety Data Sheet. Angene Chemical.
  • Key developments in fluorinated heterocycles. Taylor & Francis.
  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. ResearchGate.

Sources

Handling

Personal protective equipment for handling 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine

Comprehensive Safety and Handling Guide for 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine As a Senior Application Scientist, I frequently guide research teams through the logistical and safety hurdles of handling advanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety hurdles of handling advanced fluorinated heterocyclic building blocks like 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine (CAS: 340809-52-1) . While these compounds are invaluable for modern drug discovery—particularly in the synthesis of highly selective kinase inhibitors —their unique physicochemical properties demand rigorous, specialized handling protocols.

This guide provides a self-validating operational framework designed to protect personnel and ensure scientific integrity.

Mechanistic Hazard Profile: The "Why" Behind the Danger

Laboratory safety cannot rely on blind compliance; it requires an understanding of molecular causality. We are not just protecting against generic laboratory dust; we are mitigating specific structural risks:

  • Enhanced Dermal Penetration: The inclusion of the trifluoromethyl (-CF3) group fundamentally alters the molecule's physicochemical profile. The -CF3 moiety drastically increases the compound's lipophilicity (logP). This lipophilic nature exponentially enhances its ability to penetrate the lipid-rich stratum corneum of the skin compared to non-fluorinated analogs, thereby increasing the risk of rapid systemic absorption .

  • Potent Biological Activity: The pyrazolopyridine core is a "privileged scaffold" in medicinal chemistry, heavily documented for its ability to act as a potent ATP-competitive hinge binder in various critical kinases, such as CDK8 and CDK19 . Accidental systemic exposure poses a severe risk of unintended, off-target kinase inhibition and subsequent cytotoxicity.

Table 1: Quantitative Hazard Summary & Mechanistic Drivers

Hazard CodeDescriptionMechanistic Driver
H302 / H332 Harmful if swallowed or inhaledHigh systemic bioavailability of the pyrazolopyridine core [[1]]([Link]).
H312 Harmful in contact with skin-CF3 group enhances lipid solubility and transdermal crossing .
H315 / H319 Causes skin/serious eye irritationLocalized inflammatory response to the heterocyclic nitrogen atoms.
H335 May cause respiratory irritationFine particulate nature of the powder reaching mucosal membranes []().

Personal Protective Equipment (PPE) Matrix

To build a self-validating safety system, your PPE must directly neutralize the specific physicochemical threats outlined above.

Table 2: Required PPE Specifications

PPE CategorySpecificationOperational Justification
Hand Protection Double-layered Nitrile gloves (≥0.11 mm thickness)The outer glove absorbs potential lipophilic penetration. If contaminated, it is immediately discarded, leaving the inner glove intact.
Eye Protection Snug-fitting, indirect-vented safety gogglesPrevents airborne particulates from bypassing standard safety glasses and causing severe ocular irritation (H319).
Body Protection Tyvek® sleeves over a fluid-resistant lab coatWoven cotton coats trap fine fluorinated powders. Tyvek® provides a particulate barrier preventing skin contact (H312).
Respiratory N95 or P100 Particulate RespiratorMandatory if weighing outside a certified containment enclosure to prevent inhalation of irritating dust (H332, H335).

Operational Protocol: Safe Weighing and Transfer

Fluorinated powders often hold a static charge, causing them to "jump" and aerosolize. Follow this step-by-step methodology to ensure safe handling:

  • Environmental Verification: Ensure the fume hood or powder weighing enclosure has a verified inward face velocity of 80–100 feet per minute (fpm).

  • Static Mitigation: Wipe the exterior of the chemical bottle and the weighing balance with a damp, lint-free cloth, or use an anti-static ionizer bar to neutralize the workspace.

  • Tool Selection: Use grounded, anti-static spatulas (e.g., PTFE-coated or dedicated stainless steel). Strictly avoid plastic spatulas that generate static electricity.

  • Weighing: Tare a sealable glass vial. Open the stock bottle only inside the active ventilation zone. Transfer the required mass into the vial.

  • Containment: Cap the weighing vial tightly before removing it from the balance enclosure. Do not transport open containers across the laboratory under any circumstances.

  • Decontamination: Wipe down the balance and spatulas with a solvent known to dissolve the compound (e.g., ethanol or isopropanol), followed by a secondary water wipe.

Spill Management and Disposal Plan

If a spill occurs, the primary goal is to prevent aerosolization and dermal contact.

  • Isolate: Evacuate personnel from the immediate vicinity. Ensure fume hood sashes are lowered to maximize draft.

  • Don Enhanced PPE: Put on a fresh pair of outer nitrile gloves and ensure respiratory protection (P100) is in place.

  • Wet-Wipe Method (Critical): Never sweep the dry powder, as this will aerosolize the active pharmaceutical ingredient. Gently cover the spill with absorbent paper towels.

  • Solvent Application: Carefully dampen the towels with a compatible solvent (e.g., 70% Isopropanol or Ethanol) to dissolve and capture the powder.

  • Collection: Fold the towels inward, capturing the material. Place the contaminated towels into a designated, sealable hazardous waste bag.

  • Secondary Wash: Wash the spill surface with soap and water to remove any residual fluorinated organics.

  • Disposal: Label the waste as "Hazardous Organic Solid Waste - Contains Fluorinated Heterocycles" and dispose of it according to institutional and EPA guidelines.

Workflow Visualization

SafeHandling Start 1. Pre-Operation Verify Fume Hood & PPE Weighing 2. Weighing Use anti-static tools inside enclosure Start->Weighing PPE Verified Transfer 3. Transfer Sealed containment to reaction vessel Weighing->Transfer Careful transfer Spill Spill Detected? Transfer->Spill Monitor workspace Cleanup Initiate Spill Protocol Wet-wipe method (No sweeping) Spill->Cleanup Yes Decon 4. Decontamination Wash with compatible solvent Spill->Decon No Cleanup->Decon Area secured

Caption: Safe handling and spill response workflow for 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine.

References

  • Title : 6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine — Chemical Substance Information Source : NextSDS URL : [Link]

  • Title : 340809-52-1 | 6-Trifluoromethyl-1H-pyrazolo[4,3-C]pyridine Source : Capot Chemical URL : [Link]

  • Title : Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 Source : National Center for Biotechnology Information (NCBI) - PMC URL :[Link]

  • Title : Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 Source : ACS Medicinal Chemistry Letters URL : [Link]

  • Title : Benzene, 1-chloro-4-(trifluoromethyl)- Evaluation statement Source : Australian Industrial Chemicals Introduction Scheme (AICIS) URL :[Link]

  • Title : Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source : National Center for Biotechnology Information (NCBI) - PMC URL :[Link]

Sources

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